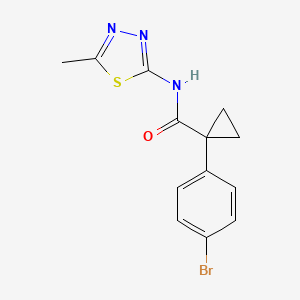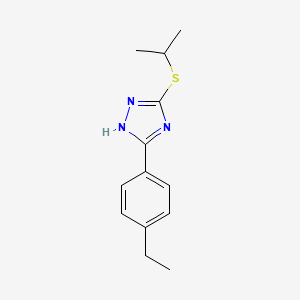![molecular formula C13H18N2O B7519404 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Applications De Recherche Scientifique
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in various fields. In medicine, this compound has been found to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have herbicidal properties, and it has been studied for its potential use as a pesticide. In industry, this compound has been studied for its potential use in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea reduces inflammation and pain.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea in lab experiments include its high potency, selectivity, and relatively low toxicity. However, this compound has some limitations, including its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea. One direction is to study the potential use of this compound in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the mechanisms underlying the antitumor and anti-inflammatory effects of this compound. Furthermore, the development of more stable and water-soluble analogs of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea could improve its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been achieved using different methods. One of the most common methods is the reaction of 3-cyclopropyl-1-methylurea with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea as a white crystalline solid.
Propriétés
IUPAC Name |
3-cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-5-11(6-4-10)9-15(2)13(16)14-12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSISQYJLDRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)

![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
